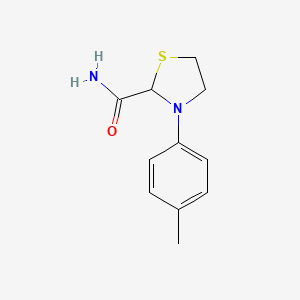![molecular formula C15H15NOS B15009351 3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole](/img/structure/B15009351.png)
3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole is a heterocyclic compound that combines the structural features of indole and thiophene Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, while thiophene is a five-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated indole.
Methoxylation: The methoxy group can be introduced through an O-methylation reaction using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings, using reagents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The indole and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-methyl-3-thiophenethiol: Contains a thiophene ring with a thiol group.
3-(2-thienyl)-1H-indole: Similar structure but lacks the methoxy group.
2-methyl-3-(2-thienyl)indole: Similar structure but with different substitution patterns.
Uniqueness
3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole is unique due to the presence of both methoxy and thiophene groups, which can impart distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H15NOS |
|---|---|
Molecular Weight |
257.4 g/mol |
IUPAC Name |
3-[methoxy(thiophen-2-yl)methyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C15H15NOS/c1-10-14(11-6-3-4-7-12(11)16-10)15(17-2)13-8-5-9-18-13/h3-9,15-16H,1-2H3 |
InChI Key |
SUIBVCRELRQXIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CS3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-4-{[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15009272.png)
![2-[(2E)-2-benzylidenehydrazinyl]-5-(trifluoromethyl)pyridine](/img/structure/B15009273.png)
![4-{[(E)-furan-2-ylmethylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B15009275.png)
![N-[4,5-bis(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B15009281.png)
![2-{4-[(2-Fluorophenyl)methoxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B15009284.png)
![3-Hydroxy-N'-[(E)-[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]benzohydrazide](/img/structure/B15009285.png)
![2-(furan-2-yl)-N-{(E)-[4-(methylsulfanyl)phenyl]methylidene}imidazo[1,2-a]pyridin-3-amine](/img/structure/B15009286.png)
![2-(3,4-dimethylphenoxy)-N-[2-(4-methylphenyl)benzotriazol-5-yl]acetamide](/img/structure/B15009306.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B15009322.png)

![2-[(2,5-dichlorobenzyl)sulfanyl]-N-[(E)-(4-iodophenyl)methylidene]-1,3-benzothiazol-6-amine](/img/structure/B15009326.png)
![(4E)-1-(3-chloro-4-methylphenyl)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B15009332.png)
![N-[(4Z)-4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15009342.png)
